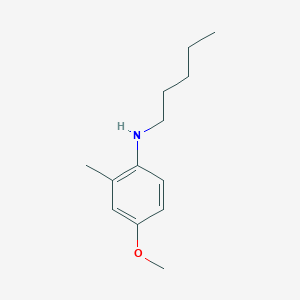

4-methoxy-2-methyl-N-pentylaniline

Description

Significance of Aromatic Amines in Synthetic Chemistry and Catalysis

Aromatic amines are a cornerstone of organic chemistry, defined as organic compounds that have an amino group attached to an aromatic ring. wisdomlib.orgnumberanalytics.comwikipedia.org Their importance stems from their role as versatile precursors and intermediates in the synthesis of a vast array of chemical products. numberanalytics.comtaylorandfrancis.com They are fundamental building blocks for pharmaceuticals, polymers, dyes, pigments, and agricultural chemicals. numberanalytics.comwikipedia.orgtaylorandfrancis.comsustainability-directory.com

In synthetic chemistry, aromatic amines are crucial for creating bioactive nitrogen-containing heterocycles and Schiff bases. wisdomlib.org Their ability to undergo diazotization allows for the formation of diazonium salts, which are key intermediates in the synthesis of azo dyes widely used in the textile industry. numberanalytics.comwisdomlib.org Furthermore, these compounds are frequently employed in cross-coupling reactions to form new carbon-nitrogen bonds, a fundamental transformation in modern organic synthesis. nih.gov The reactivity of the amino group, combined with the stability of the aromatic ring, makes them indispensable substrates in numerous chemical processes. wisdomlib.org

Overview of Substituted Anilines as Research Targets

Substituted anilines are aniline (B41778) derivatives where one or more hydrogen atoms on the aromatic ring have been replaced with other functional groups. wisdomlib.org This substitution is a key strategy in medicinal chemistry and material science, as it allows for the precise modification of a molecule's properties. wisdomlib.org By adding electron-donating or electron-withdrawing groups, researchers can fine-tune electronic properties, basicity, nucleophilicity, and solubility. numberanalytics.comwisdomlib.org

This targeted modification makes substituted anilines prime candidates for drug discovery. Altering substitution patterns can enhance a drug's bioavailability, receptor selectivity, and metabolic stability, while potentially mitigating toxicity or off-target effects. acs.org For example, research has shown that replacing or modifying aniline structures can be a strategic approach to optimize pharmacological profiles. acs.org In material science, substituted anilines are precursors to polymers with specific electronic or optical properties for use in applications like organic electronics.

The development of novel synthetic methods to create specifically substituted anilines is an active area of research. nih.govbeilstein-journals.org Scientists explore catalyst- and additive-free methods, as well as advanced catalytic systems, to access complex aniline derivatives efficiently and with high regioselectivity, demonstrating their importance as research targets. nih.govbeilstein-journals.org

Structural Specificity and Research Context of 4-methoxy-2-methyl-N-pentylaniline

The compound this compound is a tertiary amine characterized by a specific substitution pattern on the aniline core. It features a methoxy (B1213986) group at the para-position (C4), a methyl group at the ortho-position (C2), and a pentyl group attached to the nitrogen atom. This unique combination of an electron-donating methoxy group, a sterically influencing methyl group, and a flexible N-alkyl chain defines its chemical identity and potential research applications.

While specific research dedicated exclusively to this compound is not extensively documented in public literature, its structure places it firmly within the context of advanced synthetic chemistry. The synthesis of such N-alkylated anilines is a common objective in organic chemistry. beilstein-journals.orgacs.org The parent amine, 4-methoxy-2-methylaniline (B89876), is a known intermediate in the synthesis of dyes and pharmaceutical precursors. The N-pentyl group would likely be introduced via N-alkylation, a common strategy to increase lipophilicity and modify the steric and electronic environment of the nitrogen atom. Such modifications are often explored in the development of new materials or biologically active compounds.

The physicochemical properties of this compound, extrapolated from available data, are summarized in the following tables.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁NO |

| Molecular Weight | 207.317 g/mol |

| LogP | 3.57 |

| Hydrogen Bond Acceptors | 2 |

| Purity | ≥95% |

Data sourced from Fluorochem fluorochem.co.uk

Table 2: Spectroscopic and Identification Data for this compound

| Identifier | Value |

|---|---|

| CAS Number | 1341962-03-5 fluorochem.co.ukbldpharm.com |

| IUPAC Name | This compound fluorochem.co.uk |

| Canonical SMILES | CCCCCNc1ccc(OC)cc1C fluorochem.co.uk |

| InChI | InChI=1S/C13H21NO/c1-4-5-6-9-14-13-8-7-12(15-3)10-11(13)2/h7-8,10,14H,4-6,9H2,1-3H3 fluorochem.co.uk |

| InChI Key | LOFOLCXEBAVIHZ-UHFFFAOYSA-N fluorochem.co.uk |

| MDL Number | MFCD17237965 fluorochem.co.uk |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

| p-Toluidine |

| N-phenyl nicotinamide |

| Cinnoline |

| Benzothiazole |

| o-nitroaniline |

| m-nitroaniline |

| p-nitroaniline |

| Ketimine |

| SB-214111 |

| SB-258510 |

| SB-271046 |

| 4-antipyrine acid |

| 4-aminophenol |

| 2,4-dichloropyrimidine |

| p-toluenesulfonic acid |

| 2-bromoaniline |

| 2-nitroaniline |

| N-methyl aniline |

| N-phenyl aniline |

| 2-aminopyridine |

| 2-aminopyrimidine |

| N-(phenyl(2-(prop-2-yn-1-yloxy)phenyl)methyl)aniline |

| 1-fluoro-4-nitrobenzene |

| methyl iodide |

| 4-Methoxytoluene |

| 4-methoxy-2-nitrotoluene |

| 2-methyl-4-methoxydiphenylamine |

| 2,6-dimethylcyclohexanone |

| 4-chloro-2-methylaniline |

| 5-chloro-2-hydroxylaminotoluene |

| p-anisidine |

| 4-(dimethylamino)benzaldehyde |

| 3-hydroxy-4-methoxybenzaldehyde |

| sodium borohydride |

| 2-benzyl N-substituted anilines |

Structure

3D Structure

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

4-methoxy-2-methyl-N-pentylaniline |

InChI |

InChI=1S/C13H21NO/c1-4-5-6-9-14-13-8-7-12(15-3)10-11(13)2/h7-8,10,14H,4-6,9H2,1-3H3 |

InChI Key |

LOFOLCXEBAVIHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=C(C=C(C=C1)OC)C |

Origin of Product |

United States |

Reactivity and Reaction Mechanism Studies of 4 Methoxy 2 Methyl N Pentylaniline Derivatives

Electrophilic Aromatic Substitution (EAS) Patterns on Methoxy (B1213986) and Methyl Substituted Anilines

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for benzene (B151609) derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring. makingmolecules.com

The aniline (B41778) framework, particularly one substituted with methoxy and methyl groups, is highly activated towards electrophilic attack. Both the amino group (-NHR), the methoxy group (-OCH₃), and the methyl group (-CH₃) are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. wikipedia.org They achieve this by donating electron density to the aromatic ring, which stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. wikipedia.orgmasterorganicchemistry.com

The activating strength of these groups follows the general order: -NHR > -OR > -Alkyl.

Methoxy Group (-OCH₃): The methoxy group is a powerful activating group. While oxygen is highly electronegative and exerts an electron-withdrawing inductive effect, its ability to donate a lone pair of electrons via resonance is far more significant. This resonance effect greatly increases the electron density of the ring, particularly at the ortho and para positions. chegg.com This strong activation makes the aromatic ring highly nucleophilic. chemistrysteps.com

Methyl Group (-CH₃): The methyl group is a less potent, but still effective, activating group. It donates electron density primarily through an inductive effect and hyperconjugation, stabilizing the carbocation intermediate. makingmolecules.com

Amino Group (-NHR): Similar to the methoxy group, the nitrogen atom of the amino group possesses a lone pair of electrons that can be delocalized into the aromatic ring through resonance. This makes the amino group one of the strongest activating groups. libretexts.org

Regioselectivity: Both activating groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. makingmolecules.com In 4-methoxy-2-methylaniline (B89876), the positions on the ring are influenced by three directing groups.

The amino group (at position 1) strongly directs to positions 2 and 4 (and 6).

The methyl group (at position 2) directs to positions 1, 3, and 5.

The methoxy group (at position 4) directs to positions 3 and 5.

The directing effects are cooperative. The powerful activation by the amino and methoxy groups makes the ring extremely electron-rich. chemistrysteps.com The positions ortho to the amino group (position 6) and ortho to the methoxy group (positions 3 and 5) are the most likely sites for substitution. The final substitution pattern will depend on the specific electrophile and reaction conditions, with steric hindrance from the existing methyl and N-pentyl groups playing a significant role in favoring one position over another.

The N-pentyl group on the aniline nitrogen primarily influences the reactivity in two ways:

Electronic Effect: As an alkyl group, the pentyl substituent is electron-donating through an inductive effect. This enhances the electron-donating ability of the nitrogen's lone pair, further activating the aromatic ring towards electrophilic substitution compared to an unsubstituted amino group.

Steric Effect: The bulky pentyl group provides significant steric hindrance around the amino group. This steric bulk can influence the regioselectivity of EAS reactions. For instance, it can disfavor substitution at the ortho position (position 6) next to the large N-pentylamino group, potentially leading to a higher yield of substitution at other activated positions like 3 or 5.

In many cases, to control the high reactivity of arylamines and prevent side reactions or over-substitution (e.g., polyhalogenation), the amino group is temporarily converted to an amide (e.g., acetanilide). libretexts.org This attenuates the activating influence of the nitrogen because the nitrogen lone pair is then in conjugation with the carbonyl group, making it less available to the aromatic ring. chemistrysteps.comlibretexts.org

Radical Addition Reactions to Substituted Anilines

Free-radical addition reactions involve the addition of a radical species to a molecule. libretexts.org While less common for aromatic compounds than EAS, they are an important class of reactions, especially for functionalizing electron-rich systems like substituted anilines.

Computational studies using Density Functional Theory (DFT) have provided significant insights into intramolecular radical addition reactions involving aniline derivatives. beilstein-journals.orgnih.gov These studies reveal that for such reactions to be synthetically useful, several factors are critical.

Key findings from these investigations include:

N-Substitution is Crucial: The nature of the substituent on the aniline nitrogen atom has a decisive impact on the reaction rate. For instance, N-methyl substitution was found to result in a slower radical addition compared to N-phenyl substitution. beilstein-journals.orgnih.gov This suggests that the electronic properties of the N-substituent are key.

Polarity Matching: The reaction rates are highest when an electrophilic radical combines with a nucleophilic arene, like an electron-rich aniline derivative. beilstein-journals.orgnih.gov This is contrary to other radical reactions like the Minisci reaction, where the radical is the nucleophile. beilstein-journals.orgnih.gov

Activation Barriers: The calculations help in predicting the feasibility of a reaction by determining the free activation barrier (ΔG‡). For example, radical additions that would lead to the formation of indanes or dihydrobenzofurans from aniline derivatives were found to be too slow to be synthetically practical in typical radical chain reactions. beilstein-journals.orgnih.gov

These computational models underscore the necessity of accounting for effects like intramolecular London dispersion and solvation to obtain accurate theoretical data that aligns with experimental results. beilstein-journals.orgnih.gov

The polarity of a radical intermediate has a profound effect on its reactivity and selectivity. acs.org In the context of radical additions to electron-rich arenes such as 4-methoxy-2-methyl-N-pentylaniline, polar effects are highly significant. beilstein-journals.orgnih.gov The aniline derivative acts as a nucleophilic arene due to its electron-donating substituents.

The interaction between the radical and the arene is often governed by the energy gap between the singly occupied molecular orbital (SOMO) of the radical and the highest occupied molecular orbital (HOMO) of the arene. beilstein-journals.org For an efficient reaction, a small SOMO-HOMO gap is favorable. This is achieved when an electrophilic radical (low SOMO energy) reacts with a nucleophilic arene (high HOMO energy). beilstein-journals.org This concept of "polarity-reversed" reactivity is essential for designing effective radical substitutions on electron-deficient arenes as well. rsc.org

The general principle is that electron-rich sites will react with electron-poor sites, a fundamental characteristic of polar reactions that also extends to many radical processes. libretexts.org The polarity of the radical and the arene is therefore a reversed scenario compared to the Minisci reaction, where a nucleophilic radical attacks a protonated (and therefore electron-deficient) heteroaromatic base. beilstein-journals.orgacs.org

Oxidative Transformation Pathways of N-Alkyl Aromatic Amines

N-alkyl aromatic amines, including derivatives of this compound, are susceptible to oxidation. The oxidation can occur at the nitrogen atom or on the aromatic ring, leading to a variety of products depending on the oxidant and reaction conditions.

Aniline itself can be oxidized to produce colored products like benzoquinone, and under certain conditions, nitrosobenzene. chemistrysteps.com The presence of activating groups on the ring and alkyl groups on the nitrogen atom introduces additional reaction pathways. N-alkylation is a common synthetic route to produce secondary and tertiary amines. mdpi.comgoogle.com These N-alkyl anilines can then undergo further transformations.

Recent research has explored various C-H amination techniques, including those involving radical additions or nitrene insertions, to form C-N bonds directly on arenes. acs.orgacs.org While distinct from direct oxidation, these methods highlight the reactivity of the aromatic ring and the N-H or C-H bonds under specific catalytic conditions. Oxidative C-N bond formation under metal-free conditions has also been developed, showcasing methods to control chemoselectivity between different C-H bonds. acs.org The ultimate products of oxidizing an N-alkyl aniline can range from complex coupled molecules to ring-opened fragments, depending on the strength and nature of the oxidizing agent.

Mechanistic Insights into Oxidation of Aniline Derivatives

The oxidation of aniline and its derivatives is a complex process that can yield a variety of products depending on the oxidant and reaction conditions. The mechanism generally initiates with the formation of a radical cation through the removal of an electron from the nitrogen atom. mdpi.com For a substituted aniline like this compound, the electron-donating methoxy and methyl groups on the aromatic ring, as well as the N-pentyl group, influence the stability and subsequent reaction pathways of this radical cation intermediate.

The initial one-electron oxidation forms the corresponding radical cation. mdpi.com This species is central to the subsequent chemical transformations. Theoretical studies on similar aniline derivatives suggest that the initial step can be followed by several pathways. nih.gov One prominent pathway involves the deprotonation of the radical cation to form a radical at the α-carbon of the N-alkyl group or at the nitrogen atom itself. mdpi.com

Another critical mechanistic route, particularly in the context of polymerization or dimerization, is the coupling of these radical cations. rsc.org This can occur in several ways:

Head-to-tail coupling: The nitrogen atom of one radical cation attacks the para-position of another, leading to the formation of dimerized species like 4-aminodiphenylamine (4ADA) derivatives. nih.govrsc.org

Tail-to-tail coupling: Coupling occurs between the para-positions of two radical cations, resulting in benzidine-type structures. nih.govrsc.org

In the case of this compound, the presence of the methoxy group at the para-position would sterically and electronically disfavor tail-to-tail coupling at that site, making head-to-tail coupling or reactions at other positions more likely. The oxidation can ultimately lead to the formation of quinone-like structures, particularly through the degradation of polymeric material. nih.govresearchgate.net The electrochemical oxidation of anilines is a well-studied alternative to chemical methods, offering controlled routes to various synthetically useful molecules. mdpi.comnih.gov

Spectroscopic Evidence of Intermediate Species during Aniline Oxidation

The transient and often highly reactive nature of intermediates in aniline oxidation necessitates the use of sophisticated spectroscopic techniques for their detection and characterization. In situ spectroscopic methods are particularly powerful for observing these species as they form and react during the oxidation process.

Fourier Transform Infrared Spectroscopy (FTIR) has been instrumental in providing evidence for the formation of dimeric intermediates during the anodic oxidation of aniline. nih.govrsc.org Studies have successfully identified the formation of both head-to-tail (4-aminodiphenylamine) and tail-to-tail (benzidine) coupled dimers by observing their characteristic vibrational frequencies. rsc.orgnih.govrsc.org For instance, the C=N–H imine bending mode can be indicative of oxidized benzidine (B372746) structures. rsc.org Furthermore, FTIR has been used to detect the main degradation product of polyaniline, p-benzoquinone, which can be retained within the polymer film. nih.govresearchgate.net

Cyclic voltammetry (CV) provides electrochemical evidence for the presence of intermediates. rsc.org When studying the oxidation of aniline, new quasi-reversible features appear in the voltammogram after the initial oxidation peak, which are attributed to the redox reactions of the newly formed dimeric species. rsc.org By correlating these electrochemical signals with in situ FTIR data, a more definitive assignment of the intermediate species can be achieved. nih.govresearchgate.net

Differential Electrochemical Mass Spectrometry (DEMS) has also been employed to confirm the formation of gaseous products like CO2 during the degradation of the polymer, providing further insight into the complete oxidation pathway. nih.govrsc.org These spectroscopic techniques, often used in conjunction, allow for a detailed reconstruction of the reaction sequence, from the initial radical cation formation to dimerization and eventual degradation products.

C–H Functionalization Reactions

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for modifying organic molecules, bypassing the need for pre-functionalized starting materials. nih.gov For aniline derivatives, this approach offers a direct route to valuable substituted aromatic amines.

Para-Selective C–H Olefination of Aniline Derivatives

The selective functionalization of the C–H bond at the para-position of aniline derivatives is a significant challenge, as traditional methods often favor ortho-functionalization through the use of directing groups attached to the nitrogen atom. nih.gov However, recent advances have demonstrated highly para-selective C–H olefination of a broad range of aniline derivatives under mild conditions. nih.govacs.org This methodology is particularly valuable as it allows for the introduction of an olefin moiety, a versatile functional group for further synthetic transformations.

The reaction typically employs a palladium catalyst in conjunction with a specific ligand and an oxidant. The substrate scope is extensive, including primary, secondary, and tertiary anilines with both electron-donating and electron-withdrawing substituents. nih.govresearchgate.net For a substrate like this compound, the strong electron-donating nature of the methoxy group would typically direct electrophilic attack to the ortho-position (relative to the methoxy group). However, the specialized catalytic system overcomes this inherent reactivity, achieving high selectivity for the para-position relative to the amino group. The position that is para to the directing amino group is also meta to the methoxy group in this specific compound.

A key feature of this transformation is its operational simplicity, with many protocols being scalable and capable of running under aerobic conditions, sometimes using oxygen as the terminal oxidant. acs.org

Palladium/S,O-Ligand Catalysis in Aniline Functionalization

The success of para-selective C–H functionalization of anilines heavily relies on the design of the catalyst system, particularly the ligand. nih.gov Bidentate S,O-ligands, such as 3-methyl-2-(phenylthio)butanoic acid, have proven to be exceptionally effective in promoting palladium-catalyzed C–H olefination and alkynylation reactions of non-directed arenes, including aniline derivatives. acs.orgresearchgate.net

The S,O-ligand plays a crucial role in enhancing both the reactivity and, most importantly, the para-selectivity of the functionalization. nih.govacs.org While the precise mechanism is complex, it is believed that the ligand influences the site-selectivity of the C–H activation step. In these reactions, the site of functionalization is primarily governed by electronic factors, with a preference for the most electron-rich position in the aromatic ring. acs.org The S,O-ligand appears to modulate the palladium catalyst's electronic properties and steric environment, overriding the directing effect of substituents on the aniline ring to favor the para-position. nih.gov This catalytic system has been successfully applied to a wide array of aniline substrates, demonstrating its robustness and general applicability. researchgate.net Furthermore, palladium/S,O-ligand systems, sometimes in cooperation with other mediators like norbornene, have been extended to other C-H functionalizations, such as meta-arylation, showcasing the versatility of this approach. researchgate.netnih.gov

Computational Chemistry and Theoretical Investigations of 4 Methoxy 2 Methyl N Pentylaniline and Analogs

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of aniline (B41778) derivatives. These methods allow for a detailed examination of how molecular structure influences behavior at the quantum level.

The study of aniline derivatives often employs a range of computational methods, from less computationally expensive semiempirical approaches to more rigorous Density Functional Theory (DFT) calculations.

Semiempirical methods, such as PM3 and AM1, have been utilized for geometry calculations of aniline and its oligomers. acs.org These methods are advantageous for large molecular systems due to their computational efficiency. For calculating electronic properties and UV-vis spectra, methods like ZINDO/S-CI are often applied following geometry optimization. acs.org

Density Functional Theory (DFT) has become a standard and reliable method for investigating the structural and electronic properties of aniline derivatives. nih.govresearchgate.net The B3LYP functional combined with various basis sets, such as 6-31+g(d,p) and 6-311++G(d,p), is frequently used to determine optimized molecular structures, vibrational frequencies, and electronic characteristics. samipubco.comresearchgate.netresearchgate.net DFT calculations have been successfully applied to study the effects of different substituents on the molecular and geometrical properties of these molecules. samipubco.com For instance, studies on Schiff bases derived from aniline derivatives have used the B3LYP/6-31+g(d,p) level of theory to find the lowest energy structures and investigate electronic indicators. samipubco.com Similarly, investigations into aniline-heterocyclic co-oligomers have employed DFT and Time-Dependent DFT (TDDFT) at the B3LYP/6-31+G(d,p) level to explore their electronic and optical properties for potential applications in conductive polymers.

| Method | Basis Set | Application in Aniline Derivative Studies | Reference |

|---|---|---|---|

| PM3, AM1 | N/A | Geometry calculations of aniline and oligoanilines. | acs.org |

| ZINDO/S-CI | N/A | Energy calculations and UV-vis spectra. | acs.org |

| DFT (B3LYP) | 6-31+g(d,p) | Optimized structures and electronic indicators of Schiff bases from aniline derivatives. | samipubco.com |

| DFT/TDDFT (B3LYP) | 6-31+G(d,p) | Electronic and optical properties of aniline-pyrrole/thiophene/furan co-oligomers. | |

| DFT (UB3LYP) | 6-31G** with diffuse functions | Molecular and electronic structures of anions of aniline and its derivatives. | researchgate.net |

The energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's reactivity. researchgate.net The HOMO energy is particularly important as it relates to the molecule's ability to donate electrons. numberanalytics.com Molecules with higher HOMO energy levels are generally more reactive towards electrophiles because they can donate electrons more easily. numberanalytics.com

In aniline derivatives, the HOMO is often localized on the aniline ring and the nitrogen atom. The energy of the HOMO can be used to estimate the ionization potential, providing a measure of the molecule's electron-donating capability. samipubco.comnumberanalytics.com For example, computational studies on methyl-substituted anilines have shown that the position of the methyl group affects the HOMO energy and thus the reactivity towards electrophiles. researchgate.net The HOMO-LUMO energy gap (ΔE) is another key parameter; smaller gaps typically indicate higher reactivity and bioactivity. samipubco.com

Theoretical analyses show that electron-donating groups raise the HOMO energy level, making the molecule a better electron donor. researchgate.net Conversely, electron-withdrawing groups tend to lower the energy levels of both HOMO and LUMO. acs.orgresearchgate.net This modulation of frontier orbital energies is a cornerstone for designing molecules with specific electronic properties and reactivity. researchgate.net

| Compound/Derivative | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Aniline | B3LYP/6-311+G(d,p) | The HOMO energy is -5.77 eV, raised by the interaction of the benzene (B151609) HOMO and the amine's lone pair orbital. | researchgate.net |

| Methyl-substituted anilines | B3LYP/6-311++G(d,p) | Reactivity order based on energy gap: m-methyl > o-methyl > p-methyl. Ortho and para isomers are more reactive toward electrophiles than the meta isomer. | researchgate.net |

| Aniline-pyrrole co-polymer | DFT/B3LYP/6-311G(d,p) | Copolymerization reduces the HOMO-LUMO gap compared to homopolymers, indicating modified electronic properties. | researchgate.net |

| Para-substituted anilines | B3LYP/6-311+G(d,p) | Electron-donating groups raise HOMO/LUMO energies; electron-withdrawing groups lower them. | researchgate.net |

Computational studies have systematically investigated these effects. For instance, research on aniline derivatives with substituents like methoxy (B1213986), methyl, fluorine, nitro, and cyano groups has shown that σ-π electron-acceptor groups (cyano, nitro) increase the ionization potential. acs.org Theoretical analysis of orbital energies demonstrates that electron-acceptor groups cause a more significant lowering of LUMO energy values compared to HOMO energies. acs.org This reduction in the HOMO-LUMO gap is particularly pronounced in oligoanilines substituted with nitro groups, making them promising for semiconductor applications. acs.org

The steric and inductive effects of substituents also play a role. For example, the out-of-plane angle of the amino group in aniline is altered by substituents, which in turn affects properties like the C-N bond length and the barrier to inversion. researchgate.net EDGs tend to increase the C-N bond length and the pKa of the amino group, while EWGs have the opposite effect. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Beyond static electronic properties, computational chemistry allows for the dynamic simulation of chemical reactions, providing insights into reaction mechanisms, transition states, and activation energies.

Modeling reaction pathways involves identifying the minimum energy path from reactants to products, which includes locating the transition state (TS)—the highest energy point along this path. The energy difference between the reactants and the transition state is the activation energy or free activation barrier (ΔG‡), a critical factor determining the reaction rate.

For aniline derivatives, this has been applied to various reactions. For example, in the Bamberger rearrangement of N-phenylhydroxylamine to p-aminophenol, DFT calculations were used to trace the reaction of a diprotonated system, yielding an activation energy consistent with experimental results and proposing a new mechanism involving an aniline dication-like transition state. researchgate.net In the chlorination of aniline, DFT studies have identified transition states and calculated their relative energies, showing that the ortho and para pathways have lower activation barriers than the meta pathway, consistent with the known directing effects of the amino group. researchgate.net

Computational studies on the reaction of 4-methyl aniline with OH radicals used transition state theory to calculate reaction kinetics, identifying the key products and determining the total rate coefficient over a wide temperature range. mdpi.com Similarly, calculations for the electrophilic amination of boronic acids to form primary anilines showed that the activation barrier (ΔG‡) was lower for electron-rich substrates, consistent with experimental observations of faster reaction rates. acs.org

Gas-phase calculations, while useful, may not accurately represent reactions that occur in solution. Solvation effects can significantly influence reaction pathways and activation energies. princeton.edu Computational models can account for this by using implicit solvent models (like the Polarizable Continuum Model, PCM) or by explicitly including solvent molecules in the calculation. researchgate.net

In the study of the Bamberger rearrangement, a reaction system was modeled with explicit water molecules clustered around the reactants, which was crucial for obtaining activation energies that matched experimental values. researchgate.net The high nucleophilicity of the water cluster was found to prevent the formation of a previously suggested nitrenium ion intermediate. researchgate.net Similarly, in modeling the addition of anilines to benzoquinone derivatives, explicitly modeling water solvent molecules was necessary to verify the existence of a cationic intermediate stabilized by hydrogen bonds with water. nih.gov

Dispersion forces, though weak, can also be important, especially in larger molecular systems or when non-covalent interactions play a key role. Modern DFT functionals have been developed to better account for these dispersion effects, leading to more accurate predictions of geometries and interaction energies. The choice of computational method must therefore consider these factors to achieve predictions that are both accurate and relevant to real-world chemical systems. mdpi.com

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity or physical properties, respectively. These models are invaluable in medicinal chemistry and materials science for predicting the behavior of new molecules, thereby saving time and resources on expensive and time-consuming experimental work. In the context of substituted anilines, including 4-methoxy-2-methyl-N-pentylaniline, these studies can provide significant insights into their chemical behavior.

The oxidation potential of a compound is a measure of its propensity to lose electrons. For substituted anilines, this property is of paramount importance as it governs their reactivity in many chemical and biological processes, including their environmental fate and metabolic pathways. QSRR studies have been extensively used to correlate the one-electron oxidation potentials of substituted anilines with various electronic descriptors. mdpi.comresearchgate.net

A fundamental principle underlying these correlations is that the substituents on the aniline ring modulate the electron density on the nitrogen atom and the aromatic system, thereby influencing the ease of electron removal. Electron-donating groups (EDGs) increase the electron density, making the molecule easier to oxidize (lower oxidation potential), while electron-withdrawing groups (EWGs) have the opposite effect.

Several electronic descriptors have been successfully employed in these correlations:

Hammett Constants (σ): These constants quantify the electron-donating or electron-withdrawing ability of a substituent. Linear relationships have been established between the oxidation potentials of substituted anilines and their corresponding Hammett constants.

Highest Occupied Molecular Orbital (HOMO) Energy: The energy of the HOMO is a direct quantum chemical descriptor that represents the energy of the electrons most available for donation. A higher HOMO energy corresponds to a lower ionization potential and, consequently, a lower oxidation potential. Good linear correlations are often observed between experimentally determined oxidation potentials and computationally calculated HOMO energies. mdpi.com

Natural Charge on the Amino Nitrogen: The calculated charge on the nitrogen atom can also serve as a descriptor, with a more negative charge generally correlating with a lower oxidation potential.

These correlations are typically established using a "training set" of anilines with known oxidation potentials to build a regression model. The predictive power of the model is then validated using a "test set" of compounds not included in the initial model construction. optibrium.com Such models can then be used to predict the oxidation potential of novel anilines like this compound.

Below is an interactive data table illustrating the correlation between experimental oxidation potentials and calculated HOMO energies for a series of substituted anilines.

Table 1: Correlation of Experimental Oxidation Potentials with Calculated HOMO Energies for Substituted Anilines

| Compound | Substituent | Experimental Oxidation Potential (V) | Calculated HOMO Energy (eV) |

|---|---|---|---|

| Aniline | -H | 0.87 | -5.45 |

| 4-Methoxyaniline | 4-OCH₃ | 0.65 | -5.12 |

| 4-Methylaniline | 4-CH₃ | 0.78 | -5.28 |

| 4-Chloroaniline | 4-Cl | 0.92 | -5.58 |

| 4-Nitroaniline | 4-NO₂ | 1.12 | -6.01 |

| 2-Methylaniline | 2-CH₃ | 0.85 | -5.31 |

| 3-Methylaniline | 3-CH₃ | 0.83 | -5.35 |

| 3-Chloroaniline | 3-Cl | 0.95 | -5.65 |

Note: The data in this table are representative examples from various QSRR studies on substituted anilines and are intended for illustrative purposes. The exact values may vary depending on the experimental and computational methods employed.

Beyond oxidation potentials, QSRR and QSPR models can be developed to predict a wide range of other reactivity and physicochemical parameters for substituted anilines. These predictions are based on calculated molecular descriptors that encapsulate the electronic, steric, and hydrophobic properties of the molecules.

The reactivity of anilines can be influenced by several factors, including:

Basicity (pKa): The pKa of the anilinium ion is a measure of the basicity of the aniline. This property is crucial for understanding its behavior in acidic or basic environments and its ability to participate in acid-base catalysis. QSPR models have been successfully developed to predict the pKa of substituted anilines using descriptors such as the natural charge on the nitrogen atom and Hammett constants.

Nucleophilicity: The nucleophilicity of the nitrogen atom in anilines determines their reaction rates with various electrophiles. While related to basicity, nucleophilicity is a kinetic parameter. QSRR studies have aimed to predict nucleophilicity parameters using a combination of electronic and steric descriptors. researchgate.net

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a key physicochemical parameter that influences the solubility, absorption, distribution, and toxicity of a compound. QSPR models can predict logP values based on descriptors related to molecular size, polarity, and hydrogen bonding capacity. researchgate.net

The general approach for developing these predictive models involves:

Dataset Compilation: A dataset of anilines with experimentally determined values for the reactivity or property of interest is collected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset using computational chemistry software.

Variable Selection: Statistical methods, such as genetic algorithms or multiple linear regression, are used to select the most relevant descriptors that correlate with the target property. researchgate.net

Model Building and Validation: A mathematical model is built using the selected descriptors and the experimental data. The model's predictive ability is then rigorously validated.

Below is an interactive data table showcasing the prediction of pKa values for a series of substituted anilines based on calculated electronic descriptors.

Table 2: Prediction of pKa for Substituted Anilines using Physicochemical Parameters

| Compound | Substituent | Experimental pKa | Predicted pKa | Key Descriptor(s) |

|---|---|---|---|---|

| Aniline | -H | 4.63 | 4.65 | Natural Charge on N |

| 4-Methoxyaniline | 4-OCH₃ | 5.34 | 5.30 | Hammett Constant (σ) |

| 4-Methylaniline | 4-CH₃ | 5.08 | 5.10 | Natural Charge on N |

| 4-Chloroaniline | 4-Cl | 3.98 | 4.05 | Hammett Constant (σ) |

| 4-Nitroaniline | 4-NO₂ | 1.00 | 1.15 | Hammett Constant (σ) |

| N-Methylaniline | N-CH₃ | 4.85 | 4.88 | Steric and Electronic Parameters |

| N-Ethylaniline | N-C₂H₅ | 5.11 | 5.15 | Steric and Electronic Parameters |

Note: The data in this table are illustrative and compiled from various QSPR studies on substituted anilines. The specific descriptors and prediction accuracy can vary based on the model.

For a molecule like this compound, these QSRR/QSPR approaches would be highly valuable. By calculating its molecular descriptors, its oxidation potential, pKa, nucleophilicity, and other properties could be predicted, providing a comprehensive understanding of its chemical reactivity and behavior without the need for extensive experimental synthesis and testing.

Advanced Spectroscopic Characterization for Mechanistic Elucidation and Structural Dynamics of 4 Methoxy 2 Methyl N Pentylaniline Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy is a primary tool for confirming the successful synthesis of aniline (B41778) derivatives like 4-methoxy-2-methyl-N-pentylaniline. The chemical shift, integration, and multiplicity of each proton signal provide a fingerprint of the molecule's structure.

In the synthesis of a substituted N-alkylaniline, the disappearance of the signals corresponding to the starting materials and the appearance of a new set of signals corresponding to the product confirm the reaction's success. For this compound, key diagnostic signals would include:

Aromatic Protons: The protons on the substituted benzene (B151609) ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns are influenced by the electron-donating methoxy (B1213986) group and the methyl group.

N-H Proton: The proton attached to the nitrogen atom of a secondary amine typically appears as a broad singlet. Its chemical shift can vary depending on solvent and concentration.

Alkyl Protons: The protons of the N-pentyl group will show characteristic signals in the aliphatic region (typically δ 0.8-3.5 ppm). The protons on the carbon adjacent to the nitrogen (N-CH₂) will be the most downfield-shifted due to the deshielding effect of the nitrogen atom. openstax.org

Methoxy and Methyl Protons: The methoxy group protons will appear as a sharp singlet, typically around δ 3.7-3.9 ppm. scielo.org.za The aromatic methyl group protons will also appear as a singlet, generally at a more upfield position around δ 2.1-2.5 ppm.

The progress of reactions involving aniline derivatives, such as N-alkylation or acylation, can be monitored by observing the disappearance of the reactant signals and the emergence of product signals in the ¹H NMR spectrum over time. rsc.orgmpg.de

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on known data for analogous structures. Actual values may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 6.5 - 7.0 | Multiplet |

| NH | 3.5 - 4.5 | Broad Singlet |

| O-CH₃ | 3.7 - 3.9 | Singlet |

| N-CH₂- | 2.9 - 3.3 | Triplet |

| Ar-CH₃ | 2.1 - 2.3 | Singlet |

| -(CH₂)₃- | 1.2 - 1.7 | Multiplet |

| Terminal CH₃ | 0.8 - 1.0 | Triplet |

Elucidation of Reaction Intermediates using Advanced NMR Techniques

While standard ¹H NMR is excellent for characterizing stable products, advanced NMR techniques are often required to detect and characterize transient reaction intermediates. In situ NMR spectroscopy, where the reaction is monitored directly within the NMR spectrometer, is a powerful tool for gaining mechanistic insights. numberanalytics.com By acquiring spectra at various time points during a reaction, it is possible to observe the formation and decay of intermediate species. acs.org

Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) can be employed to establish connectivity between protons and carbons, which is crucial for determining the structure of unknown intermediates. ipb.pt For instance, in the synthesis of complex aniline derivatives, intermediates such as imines or other transient species might be identified. rsc.org The ability to characterize these short-lived species provides a deeper understanding of the reaction pathway, allowing for optimization of reaction conditions. numberanalytics.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and chromophores.

Aniline and its derivatives exhibit characteristic UV-Vis absorption bands arising from electronic transitions involving the π-electron system of the benzene ring. The primary absorption bands are typically due to π→π* transitions. nih.gov In aniline itself, these transitions are observed around 230 nm and 280 nm. nist.gov

The position and intensity of these absorption maxima (λ_max) are sensitive to the nature and position of substituents on the aromatic ring.

Electron-donating groups (EDG), such as the methoxy (-OCH₃) and amino (-NHR) groups, cause a bathochromic shift (red shift) to longer wavelengths. This is due to the donation of electron density into the π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. researchgate.net

Alkyl groups, like the methyl group at the 2-position, can also contribute to a slight red shift.

Therefore, for this compound, the π→π* transitions are expected to be red-shifted compared to unsubstituted aniline. researchgate.net The main absorption band related to the benzenoid π→π* transition would likely be observed above 290 nm. nih.gov

Table 2: Typical UV-Vis Absorption Maxima (λ_max) for Aniline and Related Derivatives Data compiled from various sources and represents typical values in non-polar solvents.

| Compound | λ_max (nm) for π→π* Transition |

| Aniline | ~280 |

| m-Anisidine | ~285 nih.gov |

| o-Toluidine | ~287 |

| p-Anisidine | ~299 |

| Predicted: this compound | >290 |

Monitoring of Reaction Progress and Formation of Conjugated Systems

UV-Vis spectroscopy is a valuable technique for monitoring the progress of reactions that involve changes in the electronic structure or conjugation of the system. mdpi.com For example, in the synthesis of aniline derivatives or in subsequent reactions like polymerization or dye formation, the extension of a conjugated system leads to a significant red shift in the absorption spectrum. researchgate.netscite.ai

By monitoring the change in absorbance at a specific wavelength corresponding to either the reactant or the product, one can follow the reaction kinetics. The formation of highly conjugated systems, such as in the synthesis of azo dyes from aniline derivatives, results in strong absorption in the visible region, leading to a colored product. The appearance and intensification of these bands can be quantitatively tracked over time. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, IR spectroscopy can confirm the presence of key functional groups and provide insights into intermolecular interactions like hydrogen bonding.

Key characteristic absorption bands for this compound would include:

N-H Stretch: As a secondary amine, a single, moderately intense N-H stretching band is expected in the region of 3350-3310 cm⁻¹. orgchemboulder.com The position and broadness of this peak can indicate the extent of hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyl and methyl groups are observed just below 3000 cm⁻¹. udel.edu

Aromatic C=C Bending: Bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.

C-N Stretch: The stretching vibration for an aromatic C-N bond is typically found in the 1335-1250 cm⁻¹ range. orgchemboulder.commsu.edu

C-O Stretch: The aryl-alkyl ether C-O stretching vibration will produce a strong band, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

The absence of the characteristic pair of N-H stretching bands seen in primary amines (around 3400 and 3300 cm⁻¹) and the presence of the single N-H band for a secondary amine would be a key piece of evidence for successful N-alkylation. libretexts.orgwpmucdn.com

Table 3: Characteristic IR Absorption Frequencies for this compound This table presents expected frequency ranges based on typical values for the respective functional groups.

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3350 - 3310 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Variable |

| Aliphatic C-H | Stretch | 2960 - 2850 | Strong |

| Aromatic C=C | Bend | 1600 - 1450 | Medium to Strong |

| Aromatic C-N | Stretch | 1335 - 1250 | Strong |

| Aryl Ether C-O | Stretch | 1275 - 1200 | Strong |

Identification of Characteristic Vibrational Frequencies of Aniline Derivatives

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of aniline derivatives. The vibrational spectrum of a molecule is unique and provides a molecular fingerprint, with specific absorption or scattering bands corresponding to distinct vibrational modes of functional groups and the molecular skeleton. For aniline and its analogs, these spectra are characterized by several key regions that are sensitive to the nature and position of substituents on the aromatic ring and the amino group.

The amino (–NH₂) group gives rise to some of the most characteristic bands in the vibrational spectra of primary aromatic amines. wpmucdn.com In the IR spectrum, primary amines typically exhibit two distinct bands in the 3300–3500 cm⁻¹ region. wikieducator.org These correspond to the asymmetric and symmetric N-H stretching vibrations. materialsciencejournal.org For aniline, these bands appear around 3508 cm⁻¹ (asymmetric) and 3422 cm⁻¹ (symmetric). materialsciencejournal.org Secondary anilines, such as the N-pentyl substituted target compound, show only a single N-H stretching band in this region. wpmucdn.comwikieducator.org The N-H bending or "scissoring" vibration for primary anilines is typically observed in the 1580–1650 cm⁻¹ range. wikieducator.org Another notable vibration is the N-H wagging, which produces a strong, broad band for primary and secondary amines at lower frequencies, often between 665 and 910 cm⁻¹. wikieducator.org

The C–N stretching vibration is also a key diagnostic feature. In aromatic amines, this vibration gives rise to a strong band typically found in the 1250–1335 cm⁻¹ range. wikieducator.org For aniline specifically, this has been assigned to a band around 1281-1282 cm⁻¹. wikieducator.orgmaterialsciencejournal.org Its position is higher than in aliphatic amines due to the strengthening of the C-N bond by resonance with the aromatic ring.

The aromatic ring itself produces a series of characteristic bands. C–H stretching vibrations on the benzene ring are observed as weak to medium bands in the 3000–3100 cm⁻¹ region. wikieducator.org The C=C stretching vibrations within the ring typically appear as a set of bands in the 1450–1600 cm⁻¹ region. researchgate.net The substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations, which appear in the 690-900 cm⁻¹ range and can be diagnostic of the substitution pattern (ortho, meta, para).

Substituents on the aniline ring, such as the methyl and methoxy groups found in this compound, significantly influence these characteristic frequencies. Electron-donating groups like methyl (–CH₃) and methoxy (–OCH₃) can alter the electron density distribution in the ring and on the nitrogen atom, thereby shifting the vibrational frequencies. nih.gov For instance, a methyl group can behave as an electron-donating group, while a methoxy group's effect can vary depending on its position. nih.gov Theoretical studies using Density Functional Theory (DFT) have shown good correlation with experimental data for predicting the vibrational frequencies of substituted anilines. asianpubs.org

Table 1: Characteristic Vibrational Frequencies for Aniline Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Compound Specific Examples (Aniline) (cm⁻¹) | Notes |

| N-H Asymmetric Stretch (1° Amine) | 3400 - 3500 | ~3508 materialsciencejournal.org | Secondary amines show a single N-H stretch. wpmucdn.com |

| N-H Symmetric Stretch (1° Amine) | 3300 - 3400 | ~3422 materialsciencejournal.org | Intensity and position are sensitive to hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | ~3066, 3115 ias.ac.in | Generally weaker than aliphatic C-H stretches. |

| N-H Bend (Scissoring, 1° Amine) | 1580 - 1650 | ~1619, 1626 wikieducator.orgias.ac.in | Can overlap with aromatic C=C stretching bands. |

| Aromatic C=C Stretch | 1450 - 1600 | ~1499, 1612 ias.ac.in | A group of 2 to 4 bands, sensitive to substitution. |

| C-N Stretch (Aromatic) | 1250 - 1335 | ~1281 wikieducator.org | Stronger and at a higher frequency than in aliphatic amines. |

| N-H Wag (1° and 2° Amines) | 665 - 910 | ~742 researchgate.net | A broad and strong absorption. |

Spectroscopic Evidence of Hydrogen Bonding in Substituted Anilines

Hydrogen bonding plays a critical role in the structural dynamics of aniline derivatives, influencing their physical properties and chemical reactivity. Spectroscopic techniques, particularly IR and Nuclear Magnetic Resonance (NMR), provide direct evidence of both intermolecular and intramolecular hydrogen bonds.

In IR spectroscopy, the formation of a hydrogen bond (N–H···A, where A is a hydrogen bond acceptor like O, N, or a π-system) typically causes a red shift (a shift to lower frequency) and broadening of the N–H stretching vibration band. arxiv.org The magnitude of this shift often correlates with the strength of the hydrogen bond. arxiv.org Studies on aniline in various solvents have shown that the N-H stretching frequencies are sensitive to the solvent's polarity and hydrogen bonding capability. nih.gov For example, dilution of aniline in a non-polar solvent like benzene leads to a noticeable shift in the NH₂ band to shorter wavelengths (higher frequencies) compared to pure liquid aniline, indicating the disruption of weak intermolecular N–H···N hydrogen bonds present in the neat liquid. aip.orgaip.org

Two primary types of hydrogen bonds involving the aniline N-H group have been identified: NH-σ and NH-π. acs.orgacs.org

NH-σ type: This involves the N-H group acting as a donor to a lone pair of electrons on a heteroatom, such as the oxygen in an ether or a methoxy group. acs.orgacs.orgcolab.ws

NH-π type: This involves the N-H group donating to the π-electrons of an aromatic ring or an alkene. acs.orgacs.orgiaea.org

In the context of this compound analogs, both intermolecular and intramolecular hydrogen bonding are possible. Intramolecular hydrogen bonding can occur between the N-H proton and the oxygen of the methoxy group if the conformation allows for a sterically favorable interaction, forming a stable ring structure. Spectroscopic studies of ortho-substituted anilines have provided evidence for such intramolecular bonds. nih.gov

NMR spectroscopy is also a highly effective method for studying hydrogen bonding. The chemical shift of the N-H proton is particularly sensitive to its electronic environment. nih.gov Hydrogen bond formation deshields the proton, causing its resonance to shift downfield (to a higher ppm value). nih.gov The difference in the chemical shifts of the two NH₂ protons in certain aniline complexes can be correlated with the hydrogen bond energy and geometry. nih.gov Furthermore, techniques like 2D NMR (e.g., ROESY) and the measurement of scalar coupling constants across the hydrogen bond (e.g., ¹hJ(¹⁵N,¹H)) can provide definitive proof of the existence and stability of an intramolecular hydrogen bond. acs.org

Table 2: Effect of Hydrogen Bonding on N-H Vibrational Frequencies in Aniline Complexes

| Complex Type | Interaction | Δν (cm⁻¹) from Monomer | Reference |

| Aniline Dimer | Intermolecular N-H···N | Shift to lower frequency upon aggregation aip.orgaip.org | aip.orgaip.org |

| Aniline-Furan (Neutral) | Intramolecular N-H···O (σ-type) | -11 to -12 | acs.orgacs.orgcolab.ws |

| Aniline-Alkene Cation | Intramolecular N-H···π | Red shift of bonded N-H is ~228 cm⁻¹ | iaea.org |

| Aniline-Furan Cation | Intramolecular N-H···π | Red shift of bonded N-H is significant | acs.orgacs.orgcolab.ws |

Mass Spectrometry (MS) in Product Identification and Complex Mixture Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the identification and structural characterization of organic compounds, including aniline derivatives. By ionizing molecules and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides information about the molecular weight and elemental composition of the analyte. Furthermore, the fragmentation patterns generated upon ionization offer valuable clues about the molecule's structure.

For aniline, the molecular ion peak (M⁺) is typically prominent and, due to the nitrogen rule, has an odd nominal mass (93 u). libretexts.org The fragmentation of aniline and its substituted analogs under electron impact (EI) ionization follows characteristic pathways. Common fragmentation involves the loss of a hydrogen atom to form a stable [M-H]⁺ ion. Another significant fragmentation pathway for aniline is the loss of hydrogen cyanide (HCN), leading to a cyclopentadienyl (B1206354) cation fragment at m/z 66. acs.org

In substituted anilines like this compound, the fragmentation pattern becomes more complex but also more informative. The substituents themselves can direct fragmentation. For example, a methoxy-substituted aniline might show a loss of a methyl radical (•CH₃, 15 u) or a formaldehyde (B43269) molecule (CH₂O, 30 u). The alkyl chain (N-pentyl group) will undergo characteristic aliphatic fragmentation, such as alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which is a dominant pathway for aliphatic amines. libretexts.org This would result in the loss of a butyl radical (•C₄H₉) to yield a significant fragment ion.

The analysis of complex mixtures, such as reaction products or environmental samples containing aniline derivatives, is greatly enhanced by coupling MS with a separation technique, most commonly liquid chromatography (LC-MS). researchgate.netnih.gov LC-MS allows for the physical separation of individual components in a mixture before they enter the mass spectrometer for detection and identification. nih.gov This approach is crucial for analyzing historical dye samples, which are often complex mixtures of aniline derivatives, and for identifying trace-level compounds in various matrices. researchgate.net By using LC-MS, researchers can obtain retention times and mass spectra for each component, enabling confident identification. researchgate.netnih.gov Advanced techniques like tandem mass spectrometry (MS/MS) can be used to further fragment selected ions, providing even more detailed structural information to differentiate between isomers and confirm the identity of unknown compounds in the mixture. nih.gov

Table 3: Common Mass Spectral Fragments for Substituted Anilines

| Precursor Ion Structure | Fragmentation Pathway | Common Neutral Loss | Resulting Fragment Ion (m/z) |

| Aniline | Loss of Hydrogen Cyanide | HCN (27 u) | C₅H₆⁺ (66) acs.org |

| Aniline | Loss of Hydrogen Radical | H (1 u) | C₆H₆N⁺ (92) |

| Alkyl-Substituted Aniline | Alpha-Cleavage | Alkyl Radical (e.g., •C₄H₉ for pentyl) | [M - Alkyl]⁺ |

| Methoxy-Substituted Aniline | Loss of Methyl Radical | •CH₃ (15 u) | [M - 15]⁺ |

| Methoxy-Substituted Aniline | Loss of Formaldehyde | CH₂O (30 u) | [M - 30]⁺ |

Applications of 4 Methoxy 2 Methyl N Pentylaniline Derivatives in Organic Synthesis and Catalysis

Role as Chemical Building Blocks in Complex Molecule Synthesis

The structural framework of 4-methoxy-2-methyl-N-pentylaniline, featuring a substituted aromatic ring and a secondary amine, provides a versatile scaffold for the construction of more elaborate molecular architectures.

Aniline (B41778) derivatives are fundamental precursors for a vast array of aromatic amine-containing compounds. These compounds are integral to the synthesis of pharmaceuticals, agrochemicals, dyes, and materials with specific electronic or optical properties. beilstein-journals.org The presence of the methoxy (B1213986) and methyl groups on the aromatic ring of this compound can influence the regioselectivity of subsequent reactions, directing further substitutions to specific positions on the ring. The N-pentyl group can also be modified or cleaved to introduce other functionalities.

For instance, the core aniline structure can undergo N-arylation through palladium-catalyzed cross-coupling reactions to form diarylamines, which are prevalent motifs in biologically active molecules and organic materials. acs.org Furthermore, the amino group can be transformed into other nitrogen-containing functional groups, such as amides, sulfonamides, or diazonium salts, which are themselves valuable intermediates for a wide range of organic transformations. The synthesis of complex heterocyclic compounds often relies on aniline derivatives as starting materials, where the amine functionality participates in cyclization reactions to form fused ring systems. acs.org

The synthesis of 2-benzyl-N-substituted anilines, for example, can be achieved through a catalyst- and additive-free reaction of (E)-2-arylidene-3-cyclohexenones with primary amines. beilstein-journals.org This highlights the utility of aniline derivatives in constructing complex molecular frameworks under mild conditions.

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov While direct application of this compound in MOF synthesis is not widely documented, aniline derivatives with appropriate functional groups can serve as the organic linkers. For a molecule to act as a linker in a MOF, it typically requires at least two coordinating functional groups, such as carboxylic acids, that can bind to the metal centers.

Derivatives of this compound could be functionalized with such groups to create novel linkers. The methoxy, methyl, and N-pentyl substituents would then act as pendants within the pores of the resulting MOF, influencing its properties such as pore size, hydrophobicity, and selective absorption of guest molecules. The ability to tune these properties is crucial for applications in gas storage, separation, and catalysis. nih.gov

The functionalization of MOFs can also be achieved post-synthetically, where the framework is modified after its initial construction. nih.gov In this context, reactive derivatives of this compound could potentially be used to modify the internal or external surfaces of existing MOFs, introducing new functionalities.

Ligands in Transition Metal Catalysis

The nitrogen atom of aniline derivatives possesses a lone pair of electrons that can coordinate to transition metals, making them effective ligands in catalysis. The electronic and steric properties of the aniline can be fine-tuned by altering the substituents on the aromatic ring and the nitrogen atom, which in turn influences the activity and selectivity of the metal catalyst.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wesleyan.edu Aniline derivatives can play a crucial role as ligands in these reactions, stabilizing the palladium catalyst and modulating its reactivity. nih.gov The use of aniline derivatives as "throw-away" ligands in well-defined Pd(II)-NHC (N-heterocyclic carbene) precatalysts has been shown to be highly effective in various cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.gov

A study on the para-selective C-H olefination of aniline derivatives demonstrated the effectiveness of a Pd/S,O-ligand-based catalyst, highlighting the importance of ligand design in controlling the regioselectivity of C-H functionalization reactions. nih.govacs.org

The development of chiral ligands is central to asymmetric catalysis, which aims to produce one enantiomer of a chiral molecule in excess over the other. While C2-symmetric ligands have been historically dominant, nonsymmetrical P,N-ligands have emerged as a powerful class of ligands for various metal-catalyzed reactions. nih.gov

Aniline derivatives can be incorporated into the structure of chiral ligands. For example, a chiral center can be introduced in the N-pentyl group of this compound, or the aniline itself can be part of a larger chiral scaffold. These chiral aniline-based ligands can then be used in a variety of asymmetric transformations, such as hydrogenations, allylic alkylations, and cyclopropanations. nih.gov

The synthesis of chiral tetrahydroindole pyrazolinones through an asymmetric [3+2] cascade cyclization of aniline derivatives highlights the potential of using simple anilines in organocatalytic asymmetric synthesis. nih.gov Furthermore, the development of amino alcohol ligands with varied aniline motifs has shown promise in the asymmetric addition of organozinc reagents to aldehydes. researchgate.net

The structure of an aniline ligand has a profound impact on the performance and lifetime of a catalyst. nih.gov The electronic properties of the substituents on the aniline ring can modulate the electron density at the metal center, thereby influencing the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. For instance, electron-donating groups generally accelerate oxidative addition, while electron-withdrawing groups can favor reductive elimination.

The steric hindrance provided by substituents near the coordinating nitrogen atom can also play a critical role. Bulky groups can promote the formation of monoligated, highly reactive catalytic species and can also influence the selectivity of the reaction by controlling the approach of the substrates to the metal center. nih.gov Moreover, the stability of the metal-ligand bond is crucial for the catalyst's lifetime. A ligand that binds too weakly may dissociate, leading to catalyst deactivation, while a ligand that binds too strongly may inhibit catalysis. The N-pentyl group and the ortho-methyl group in this compound would contribute to the steric environment around a coordinated metal center.

In the context of Pd(II)-NHC precatalysts, the aniline ligand is designed to be easily displaced to generate the active catalytic species, yet its re-association can stabilize the active metal and extend the catalyst's lifetime. nih.gov The broad availability and diversity of aniline scaffolds offer significant potential for optimizing catalyst performance for specific applications. nih.gov

Role in the Synthesis of Functional Materials and Dyes

Aniline and its derivatives are fundamental building blocks in the chemical industry, serving as precursors for a wide range of products.

Intermediates for Dyes and Pigments

Aniline compounds are well-established intermediates in the synthesis of dyes and pigments. The amino group on the aniline ring is readily diazotized and coupled with other aromatic compounds to form azo dyes. fluorochem.co.uk While a structurally related compound, N,N-dihexyl-2-methoxy-5-methylaniline, has been used to synthesize novel violet monoazo dyes for polyolefin fibers, there is no specific mention of this compound being used as an intermediate for any particular dye or pigment in the searched literature. researchgate.net

Aniline Derivatives in the Development of Organic Functional Materials

Aniline derivatives are crucial in the development of various organic functional materials, including polymers, rubber chemicals, and materials with specific optical or electronic properties. For example, substituted anilines are polymerized to create polyaniline (PANI) derivatives, which are conductive polymers with applications in sensors and energy-saving devices. sigmaaldrich.comepa.gov However, the literature search did not yield any information on the specific use of this compound in the development of such materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.